molecular formula C19H22N2O4 B2992514 N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 2034237-01-7

N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No.: B2992514
CAS No.: 2034237-01-7
M. Wt: 342.395
InChI Key: HGKJLQIVJDAMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Directed Assembly of Copper(II) Complexes

Isonicotinamide, sharing a functional group with the compound of interest, has been used in the synthesis of copper(II) complexes, demonstrating its utility as a supramolecular reagent. This application shows how similar compounds can be utilized in the creation of inorganic–organic hybrid materials featuring supramolecular motifs like infinite 1-D chains. These complexes have potential applications in materials science and coordination chemistry, illustrating the compound's utility in directed assembly processes (Aakeröy et al., 2003).

Hole-Transporting Materials for Solar Cells

Compounds with thiophene cores and arylamine side groups, similar in structural complexity to the compound , have been reported to serve as efficient hole-transporting materials (HTMs) in perovskite-based solar cells. This research highlights the potential application of complex organic molecules in renewable energy technologies, suggesting that N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide could be explored for similar applications in photovoltaic devices or other energy-related applications (Li et al., 2014).

Antimicrobial Activity

Research on N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives, which share structural similarities with the compound of interest, has demonstrated antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli. This suggests potential biomedical applications of this compound in developing new antimicrobial agents or studying bacterial resistance mechanisms (Ramachandran, 2017).

Analytical Characterization for Forensic Toxicology

Compounds based on the N-(2-methoxybenzyl)phenethylamine template ('NBOMe' derivatives) have been characterized for their forensic and toxicological relevance. Although the specific compound was not directly mentioned, this research area underlines the importance of analytical methods in identifying and characterizing novel psychoactive substances for legal and safety purposes. It suggests a potential research application for this compound in forensic science, particularly in the identification and analysis of new psychoactive compounds (Brandt et al., 2015).

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-17-5-3-2-4-14(17)6-10-21-19(22)15-7-9-20-18(12-15)25-16-8-11-24-13-16/h2-5,7,9,12,16H,6,8,10-11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKJLQIVJDAMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC(=NC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.